

# Pilaralisib antitumor activity solid tumors lymphoma

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

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## Pilaralisib Profile Overview

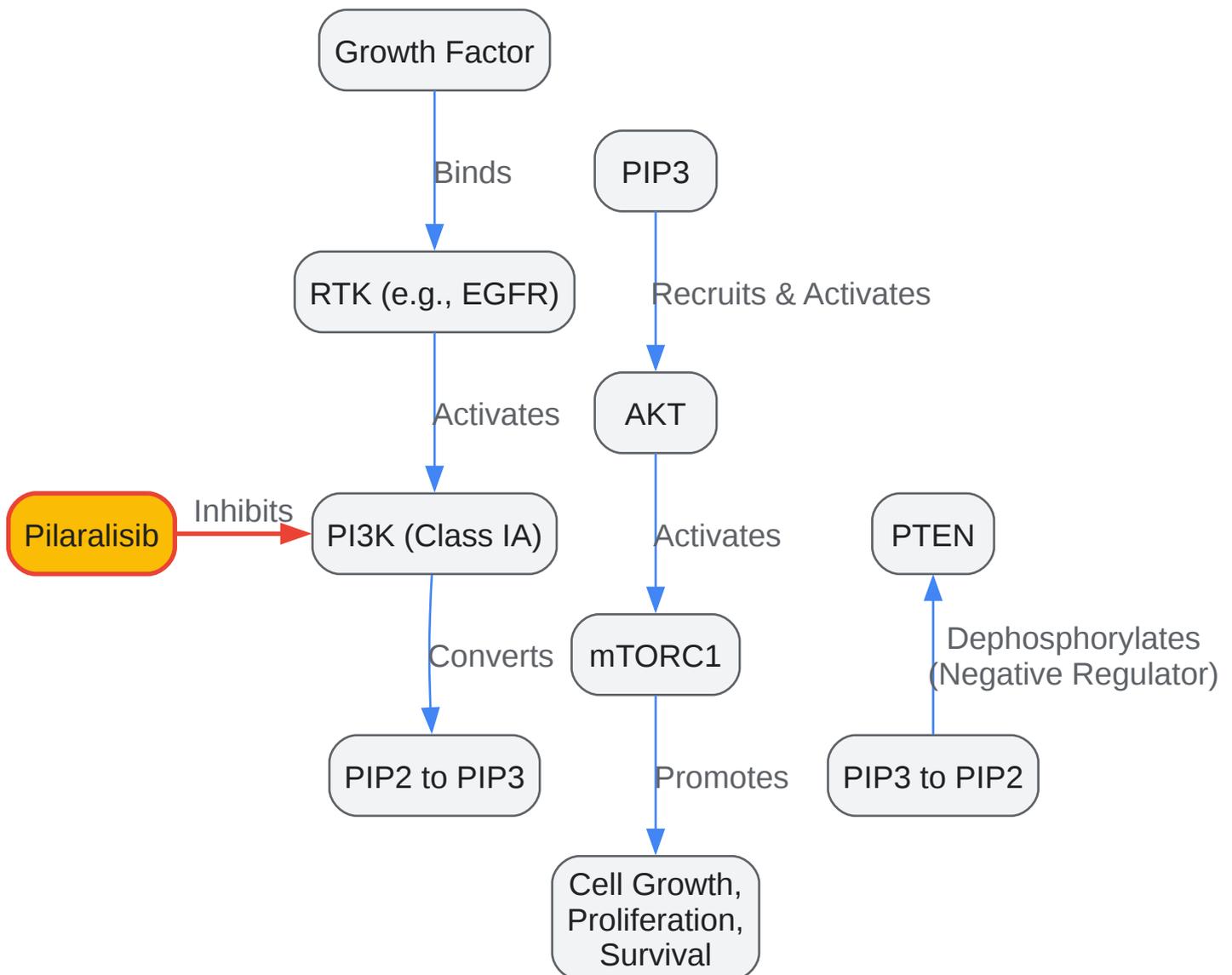
The table below summarizes the core information available for **Pilaralisib** from the search results.

Attribute	Description
Other Names / Codes	SAR-245408, XL-147, XL147 [1]
Mechanism of Action	Orally available, selective pan-class I PI3K (Phosphoinositide 3-kinase) inhibitor [1].
Developmental Status	Investigational; clinical trials have been completed for several cancers [1].
Key Preclinical Findings	Slowed tumor growth/shrinkage in breast, lung, ovarian, prostate cancer, and glioma models. Shown to enhance effects of chemo and EGFR inhibitors [1].
Key Clinical Findings	In a Phase II trial for advanced endometrial carcinoma, monotherapy showed minimal antitumor activity (Objective Response Rate of 6%) [2].

## PI3K Pathway and Pilaralisib's Mechanism

**Pilaralisib** is a **pan-PI3K inhibitor**, meaning it targets all class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) [3] [2]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently hyperactivated in cancers, regulating cell growth, survival, and metabolism [3] [4].

The following diagram illustrates the signaling pathway and **Pilaralisib**'s point of inhibition.



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## Clinical Trial Snapshot and Challenges

A Phase II study in **advanced or recurrent endometrial carcinoma** provided the most concrete clinical efficacy data, but the results were disappointing [2].

- **Patient Population:** 67 patients with advanced or recurrent endometrial carcinoma [2].
- **Treatment: Pilaralisib** monotherapy [2].
- **Efficacy Outcome: Objective Response Rate (ORR) was only 6%** (4 patients: 2 with complete response and 2 with partial response) [2].
- **Conclusion:** The study concluded that **pilaralisib** monotherapy demonstrated only minimal antitumor activity in this patient population [2].

The limited efficacy observed in this trial reflects a common challenge with broad-spectrum pan-PI3K inhibitors, which can cause significant on-target toxicity and may be less effective than inhibitors targeting specific PI3K isoforms or combinations thereof [3] [5].

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## References

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2. Phase II study of the PI3K inhibitor pilaralisib (SAR245408 [sciencedirect.com]
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**Address:** Ontario, CA 91761, United States

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